

An In-depth Technical Guide to (S)-tert-butyl 2-methylaziridine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 2-methylaziridine-1-carboxylate*

Cat. No.: *B186199*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **(S)-tert-butyl 2-methylaziridine-1-carboxylate**. This chiral aziridine serves as a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals.

Core Chemical Properties

(S)-tert-butyl 2-methylaziridine-1-carboxylate is a pale yellow liquid at room temperature. Its chirality, conferred by the (S)-configuration at the C2 position of the aziridine ring, makes it a crucial intermediate for the enantioselective synthesis of complex molecules.

Table 1: Physicochemical Properties of **(S)-tert-butyl 2-methylaziridine-1-carboxylate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ NO ₂	[1] [2]
Molecular Weight	157.21 g/mol	[1] [2]
Appearance	Pale yellow liquid	[2]
Density	~1.00 g/cm ³	[2]
Boiling Point	~95-100 °C (at reduced pressure)	[2]
Melting Point	Not available	
Solubility	Moderately soluble in non-polar organic solvents; limited water solubility.	[2]
Storage	Store at 2-8 °C in a tightly sealed container in a cool, dark place.	[2]
CAS Number	197020-60-3	[1]

Table 2: Spectroscopic Data of (S)-tert-butyl 2-methylaziridine-1-carboxylate

Spectroscopy	Data	Source(s)
¹ H NMR	See detailed interpretation below.	[3]
¹³ C NMR	See detailed interpretation below.	[3]
Infrared (IR)	See detailed interpretation below.	[3]
Mass Spectrometry (MS)	Data not available.	

Spectroscopic Interpretation:

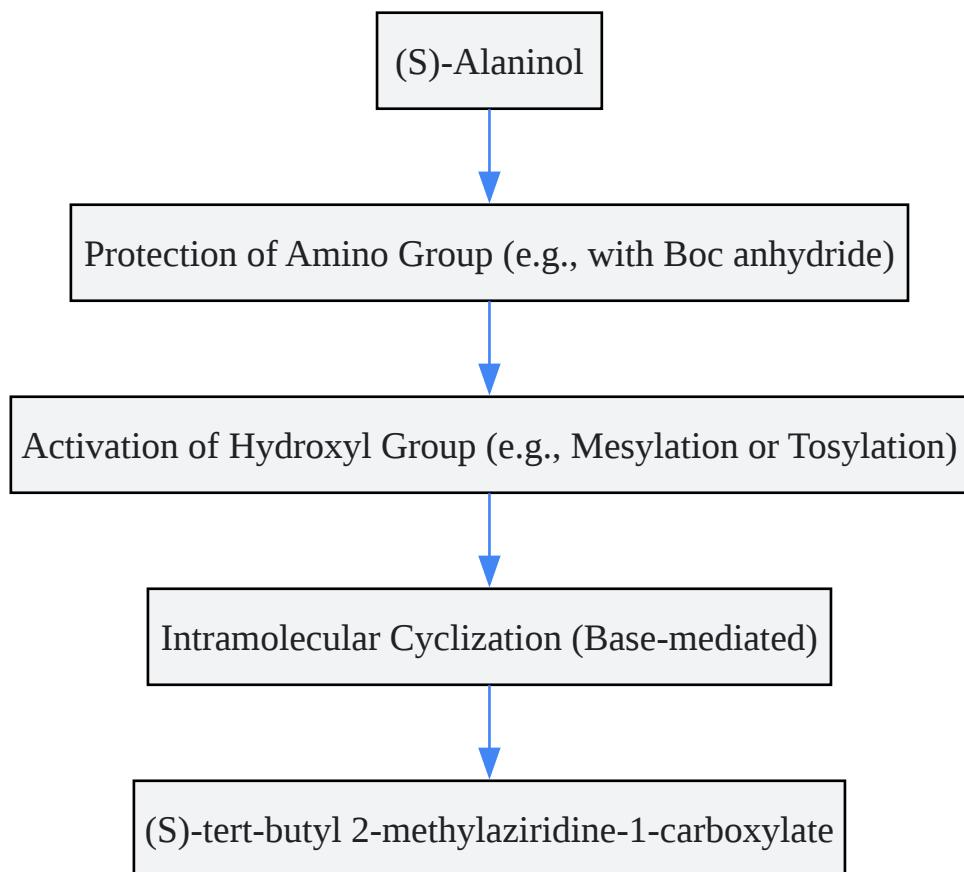
While a dedicated full dataset for the (S)-enantiomer is not publicly available, data for a closely related N-Boc-2-methylaziridine provides valuable insight[3].

- ^1H NMR: Key signals would include a multiplet for the proton at the chiral center (C2), multiplets for the diastereotopic protons on the C3 of the aziridine ring, a singlet for the tert-butyl group, and a doublet for the methyl group at C2.
- ^{13}C NMR: Expected signals include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the aziridine ring (C2 and C3), the methyl group, and the carbons of the tert-butyl group.
- Infrared (IR): Characteristic absorption bands would be observed for the C=O stretching of the carbamate (around 1700 cm^{-1}), C-N stretching, and C-H stretching of the alkyl groups.

Synthesis

The enantioselective synthesis of **(S)-tert-butyl 2-methylaziridine-1-carboxylate** is crucial for its application as a chiral building block. A common and effective strategy involves the cyclization of a chiral precursor derived from a readily available starting material like (S)-alaninol ((S)-2-amino-1-propanol).

General Synthetic Workflow:



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Caption: General synthetic workflow for **(S)-tert-butyl 2-methylaziridine-1-carboxylate**.

Detailed Experimental Protocol (Hypothetical, based on established methods):

Please note: A specific, detailed, and publicly available experimental protocol for the synthesis of **(S)-tert-butyl 2-methylaziridine-1-carboxylate** is not available. The following is a representative procedure based on established chemical transformations for analogous compounds.

- Protection of (S)-Alaninol: To a solution of (S)-alaninol in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc_2O) and a base like triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After an aqueous workup, the N-Boc protected (S)-alaninol is isolated.
- Activation of the Hydroxyl Group: The N-Boc protected (S)-alaninol is then dissolved in a solvent like dichloromethane and cooled in an ice bath. A sulfonylating agent, such as

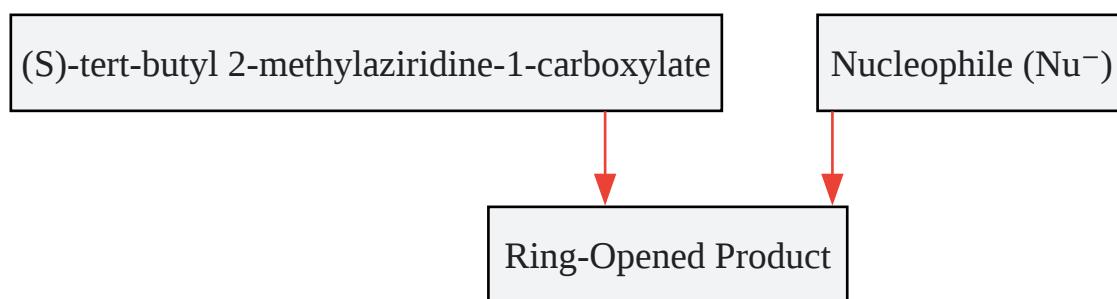
methanesulfonyl chloride or p-toluenesulfonyl chloride, is added dropwise in the presence of a base (e.g., triethylamine). The reaction yields the corresponding mesylate or tosylate.

- **Intramolecular Cyclization:** The activated intermediate is treated with a strong, non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, in an anhydrous aprotic solvent like THF. This promotes an intramolecular Williamson ether-like reaction, where the deprotonated nitrogen attacks the carbon bearing the sulfonate leaving group, forming the aziridine ring. Aqueous workup followed by purification (e.g., column chromatography) would yield the desired **(S)-tert-butyl 2-methylaziridine-1-carboxylate**.

Reactivity and Ring-Opening Reactions

The high ring strain of the aziridine ring makes **(S)-tert-butyl 2-methylaziridine-1-carboxylate** a reactive electrophile, susceptible to nucleophilic ring-opening reactions. The tert-butoxycarbonyl (Boc) group on the nitrogen atom acts as an activating group, enhancing the electrophilicity of the ring carbons. These reactions are often highly regioselective and stereospecific, proceeding via an S_N2 mechanism, which allows for the controlled introduction of various functionalities.

General Reactivity Pathway:



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Caption: General scheme for the nucleophilic ring-opening of the aziridine.

Key Ring-Opening Reactions and Methodologies:

- **Reaction with Organocuprates (Gilman Reagents):** Organocuprates are soft nucleophiles that typically attack the less sterically hindered carbon of the aziridine ring. This reaction is highly regioselective and provides a powerful method for carbon-carbon bond formation.

- Experimental Protocol (General): In a typical procedure, a lithium dialkylcuprate is prepared in situ by reacting an alkylolithium reagent (2 equivalents) with a copper(I) halide (e.g., Cul or CuBr) in an ethereal solvent like THF at low temperature. **(S)-tert-butyl 2-methylaziridine-1-carboxylate** is then added to this solution, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.
- Reaction with Grignard Reagents: Grignard reagents, being harder nucleophiles, can also be used for ring-opening, often in the presence of a copper catalyst to promote regioselectivity towards the less substituted carbon.
 - Experimental Protocol (General): A solution of the Grignard reagent in THF or diethyl ether is prepared. In a separate flask, a catalytic amount of a copper(I) salt is added. The Grignard solution is then transferred to the flask containing the catalyst, followed by the addition of the aziridine. The reaction mixture is stirred until completion and then worked up.
- Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, further activating the ring towards nucleophilic attack. The regioselectivity of this reaction can be influenced by the nature of the substituent on the aziridine and the reaction conditions. Nucleophiles such as water, alcohols, and halides can be employed.
 - Experimental Protocol (General): **(S)-tert-butyl 2-methylaziridine-1-carboxylate** is dissolved in a suitable solvent, and a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂) is added. The nucleophile is then introduced, and the reaction is monitored until completion.

Applications in Drug Development

Chiral aziridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to introduce a nitrogen-containing stereocenter with high control makes them particularly useful in medicinal chemistry.

- Synthesis of Neuraminidase Inhibitors: Chiral aziridines have been utilized as key intermediates in some synthetic routes towards oseltamivir (Tamiflu®), an antiviral

medication used to treat and prevent influenza A and B. The aziridine moiety allows for the stereoselective introduction of one of the amino groups present in the final drug structure.

- Precursors to β -Lactam Antibiotic Analogs: The strained three-membered ring of aziridines can be transformed into the four-membered β -lactam ring, which is the core structure of many important antibiotics like penicillins and cephalosporins. **(S)-tert-butyl 2-methylaziridine-1-carboxylate** can serve as a chiral precursor for the synthesis of novel β -lactam analogues with potentially enhanced or new biological activities.
- General Building Block for Chiral Amines: The ring-opening of this chiral aziridine provides access to a variety of enantiomerically pure β -amino alcohols and other 1,2-difunctionalized amine derivatives, which are common structural motifs in many pharmaceuticals.

Signaling Pathway Involvement:

Direct interaction of **(S)-tert-butyl 2-methylaziridine-1-carboxylate** with specific signaling pathways has not been reported. Its significance in drug development lies in its role as a versatile chiral building block for the synthesis of more complex molecules that are designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating various signaling pathways involved in disease processes. For instance, the final drug molecules synthesized using this aziridine may act as inhibitors of key enzymes in viral replication or bacterial cell wall synthesis.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocols are generalized and should be adapted and optimized by qualified chemists in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

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